1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol
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Overview
Description
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol is an organic compound with the molecular formula C12H17ClO3 It is a derivative of phenol, featuring a chloropropoxy group and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol typically involves the reaction of 3-methoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the chloropropyl chloride, resulting in the formation of the chloropropoxy group. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloropropoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
Reduction: Formation of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethane: Similar structure but fully reduced.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]propane: Similar structure with an extended carbon chain.
Uniqueness
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol is unique due to the presence of both a chloropropoxy group and a methoxy group on the aromatic ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17ClO3 |
---|---|
Molecular Weight |
244.71 g/mol |
IUPAC Name |
1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C12H17ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8-9,14H,3,6-7H2,1-2H3 |
InChI Key |
JNVBTJUMYCTBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCCl)OC)O |
Origin of Product |
United States |
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